BenchChemオンラインストアへようこそ!

Tbaj-587

hERG Cardiotoxicity QT prolongation

TBAJ-587 is a rationally optimized second-generation diarylquinoline (DARQ) engineered to overcome bedaquiline's cardiac liability (8.7-fold weaker hERG inhibition) while retaining potent ATP synthase inhibition. It demonstrates superior bactericidal activity in necrotic caseum, enabling more rapid lesion sterilization, and maintains efficacy against clinically relevant Rv0678-mediated BDQ-resistant mutants. In murine relapse models, substituting BDQ with TBAJ-587 significantly reduced relapse rates, supporting its use in treatment-shortening and sterilizing immunity studies. Procure TBAJ-587 for resistance surveillance panels, advanced PK/PD lesion penetration modeling, and safety pharmacology studies requiring a clinically relevant, low-cardiotoxicity DARQ comparator.

Molecular Formula C30H33BrFN3O5
Molecular Weight 614.5 g/mol
CAS No. 2252316-16-6
Cat. No. B611182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbaj-587
CAS2252316-16-6
SynonymsTBAJ-587;  TBAJ 587;  TBAJ587; 
Molecular FormulaC30H33BrFN3O5
Molecular Weight614.5 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O
InChIInChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1
InChIKeyJJEGOJPMKLRSPJ-POURPWNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TBAJ-587 (CAS 2252316-16-6): Procurement-Grade Overview of a Next-Generation Diarylquinoline Antitubercular Agent


TBAJ-587 is a second-generation diarylquinoline (DARQ) antitubercular compound [1], structurally derived from the first-in-class DARQ bedaquiline (BDQ) through optimization of its B- and C-ring subunits [2]. It inhibits Mycobacterium tuberculosis (Mtb) growth by targeting the mycobacterial ATP synthase [3], a mechanism validated by high-resolution cryo-EM structures [4]. As a clinical-stage candidate currently in early-phase trials [5], TBAJ-587 represents a critical research tool and potential therapeutic for both drug-susceptible and drug-resistant tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

Why TBAJ-587 (CAS 2252316-16-6) Cannot Be Interchanged with Bedaquiline or Other DARQs: Evidence-Based Differentiation


Generic substitution within the diarylquinoline (DARQ) class is not scientifically valid. Despite sharing a common core scaffold, specific structural modifications in TBAJ-587 lead to quantifiable and functionally significant differences in potency, safety, and resistance profile compared to its closest analogs [1]. Bedaquiline (BDQ), the first-in-class DARQ, carries well-documented liabilities, including significant hERG channel inhibition (QT prolongation risk) and variable efficacy against emerging resistance mutations (e.g., Rv0678) [2]. TBAJ-587 was rationally designed to mitigate these issues, resulting in a unique pharmacological profile that is not representative of the broader class [3]. Similarly, other next-generation DARQs like TBAJ-876 and WX-081 exhibit distinct pharmacokinetic and efficacy profiles that preclude direct interchangeability without rigorous comparative data [4]. The evidence presented below quantifies TBAJ-587's unique position within this chemical series.

Quantitative Differentiation of TBAJ-587 (CAS 2252316-16-6) Versus Key Comparators: A Technical Evidence Guide


TBAJ-587 Exhibits Reduced hERG Channel Inhibition Compared to Bedaquiline

TBAJ-587 demonstrates significantly weaker inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key predictor of clinical QT prolongation and proarrhythmic risk, compared to the first-in-class DARQ bedaquiline (BDQ) . This reduction in off-target activity is a critical safety differentiator [1].

hERG Cardiotoxicity QT prolongation Safety pharmacology

TBAJ-587 Demonstrates Superior In Vitro Potency Against Mtb H37Rv in Multiple Assays

TBAJ-587 shows potent growth inhibition of Mycobacterium tuberculosis (Mtb) strain H37Rv, with sub-nanomolar MIC90 values across both replicating (MABA) and non-replicating/low-oxygen (LORA) culture conditions . While direct, same-study comparisons to BDQ are not available in these specific assays, the reported potency is a fundamental benchmark for its utility [1].

MIC90 Antimycobacterial activity MABA LORA Mtb H37Rv

In Vivo Efficacy: TBAJ-587 Significantly Reduces Relapse in a Murine TB Model Compared to Bedaquiline

In a head-to-head comparison within a combination regimen, replacing bedaquiline with TBAJ-587 at an equivalent dose resulted in a statistically significant reduction in the proportion of mice relapsing after treatment cessation, indicating superior sterilizing activity in vivo [1].

In vivo efficacy Sterilizing activity Relapse rate Mouse model

TBAJ-587 Maintains Potency Against Clinically Relevant BDQ-Resistant Rv0678 Mutants

TBAJ-587 retains greater in vitro potency compared to bedaquiline against Mtb strains harboring mutations in the Rv0678 gene, a primary mechanism of clinical BDQ resistance [1]. This translates to superior in vivo efficacy in a mouse model infected with an isogenic Rv0678 mutant [2].

Rv0678 Drug resistance MDR-TB XDR-TB

TBAJ-587 Achieves More Rapid Bactericidal Concentrations in Necrotic Caseum Compared to Bedaquiline

In preclinical models of tuberculous cavities, TBAJ-587 demonstrates superior pharmacokinetic properties within necrotic caseum, achieving bactericidal concentrations more rapidly than bedaquiline [1]. This more favorable diffusion and accumulation profile is hypothesized to shorten the window during which suboptimal drug levels could select for resistance [2].

Pharmacokinetics Tissue penetration Caseum Drug resistance

Evidence-Driven Application Scenarios for TBAJ-587 (CAS 2252316-16-6) in R&D and Preclinical Procurement


Evaluating Sterilizing Activity in In Vivo Models of Tuberculosis Relapse

Based on its proven ability to significantly reduce relapse rates in murine models when substituted for BDQ , TBAJ-587 is an ideal candidate for studies focused on treatment shortening strategies. Procurement is recommended for experiments designed to understand the mechanistic basis of sterilizing immunity or for evaluating novel combination regimens with the goal of achieving durable cures.

Investigating Activity Against Bedaquiline-Resistant Mtb Strains (e.g., Rv0678 Mutants)

Given its superior in vitro and in vivo efficacy against clinically relevant BDQ-resistant mutants , TBAJ-587 is a critical research tool for probing mechanisms of DARQ resistance. It is the preferred DARQ for use in resistance surveillance panels, studies on the evolution of resistance, and the development of companion diagnostics for personalized TB therapy.

Probing Pharmacokinetic/Pharmacodynamic (PK/PD) Drivers of Lesion Penetration

The evidence that TBAJ-587 achieves more rapid bactericidal concentrations in necrotic caseum than BDQ positions it as a key compound for advanced PK/PD studies. Researchers interested in modeling drug distribution into complex TB lesions, or in correlating tissue-specific exposure with efficacy and resistance suppression, should prioritize TBAJ-587 to leverage its distinct and quantifiable tissue penetration profile.

Use as a Superior Comparator in Preclinical Safety Pharmacology Panels

The 8.7-fold weaker inhibition of the hERG channel by TBAJ-587 compared to BDQ is a well-documented, quantitative safety advantage. Consequently, TBAJ-587 serves as a more suitable and clinically relevant comparator for safety pharmacology studies, particularly those involving cardiovascular risk assessment, when screening novel antitubercular compounds or evaluating combination therapy safety in preclinical species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tbaj-587

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.